molecular formula C21H22Cl2N2OS B11517353 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine

Cat. No.: B11517353
M. Wt: 421.4 g/mol
InChI Key: UQKQMGJPHJUVGZ-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dichlorobenzyl and methoxyphenyl groups, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with a methoxyphenyl-substituted pyrimidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22Cl2N2OS

Molecular Weight

421.4 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethylpyrimidine

InChI

InChI=1S/C21H22Cl2N2OS/c1-14-12-21(2,3)24-20(25(14)18-10-5-6-11-19(18)26-4)27-13-15-16(22)8-7-9-17(15)23/h5-12H,13H2,1-4H3

InChI Key

UQKQMGJPHJUVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N=C(N1C2=CC=CC=C2OC)SCC3=C(C=CC=C3Cl)Cl)(C)C

Origin of Product

United States

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